molecular formula C11H10BrCl4N3OS B11964015 N-(1-{[(4-bromophenyl)carbamothioyl]amino}-2,2,2-trichloroethyl)-2-chloroacetamide

N-(1-{[(4-bromophenyl)carbamothioyl]amino}-2,2,2-trichloroethyl)-2-chloroacetamide

Cat. No.: B11964015
M. Wt: 454.0 g/mol
InChI Key: PIOMYVRTXCUHPJ-UHFFFAOYSA-N
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Description

N-(1-{[(4-bromophenyl)carbamothioyl]amino}-2,2,2-trichloroethyl)-2-chloroacetamide is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a carbamothioyl group, and a trichloroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-{[(4-bromophenyl)carbamothioyl]amino}-2,2,2-trichloroethyl)-2-chloroacetamide typically involves multiple steps. One common method includes the reaction of 4-bromophenyl isothiocyanate with 2,2,2-trichloroethylamine to form an intermediate product. This intermediate is then reacted with chloroacetyl chloride under controlled conditions to yield the final compound. The reaction conditions often require an inert atmosphere, such as nitrogen, and the use of solvents like dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1-{[(4-bromophenyl)carbamothioyl]amino}-2,2,2-trichloroethyl)-2-chloroacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The chloroacetamide group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in various derivatives depending on the nucleophile introduced.

Scientific Research Applications

N-(1-{[(4-bromophenyl)carbamothioyl]amino}-2,2,2-trichloroethyl)-2-chloroacetamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(1-{[(4-bromophenyl)carbamothioyl]amino}-2,2,2-trichloroethyl)-2-chloroacetamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular pathways, modulating signal transduction and gene expression. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-{[(4-bromoanilino)carbamothioyl]amino}-2,2,2-trichloroethyl)hexadecanamide
  • N-(1-{[(4-bromoanilino)carbamothioyl]amino}-2,2,2-trichloroethyl)decanamide
  • N-(1-{[(4-bromoanilino)carbamothioyl]amino}-2,2,2-trichloroethyl)tetra decanamide

Uniqueness

N-(1-{[(4-bromophenyl)carbamothioyl]amino}-2,2,2-trichloroethyl)-2-chloroacetamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry, where its specific interactions and effects can be leveraged for desired outcomes.

Properties

Molecular Formula

C11H10BrCl4N3OS

Molecular Weight

454.0 g/mol

IUPAC Name

N-[1-[(4-bromophenyl)carbamothioylamino]-2,2,2-trichloroethyl]-2-chloroacetamide

InChI

InChI=1S/C11H10BrCl4N3OS/c12-6-1-3-7(4-2-6)17-10(21)19-9(11(14,15)16)18-8(20)5-13/h1-4,9H,5H2,(H,18,20)(H2,17,19,21)

InChI Key

PIOMYVRTXCUHPJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)CCl)Br

Origin of Product

United States

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